molecular formula C15H16ClN3O2S B11081910 (2E)-2-({4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl}methylidene)hydrazinecarboxamide

(2E)-2-({4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl}methylidene)hydrazinecarboxamide

Cat. No.: B11081910
M. Wt: 337.8 g/mol
InChI Key: RBGAUSOBOIGWOD-CNHKJKLMSA-N
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Description

2-((E)-1-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenoxy group, a thienyl group, and a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid . This intermediate is then reacted with thienyl derivatives under specific conditions to introduce the thienyl group. The final step involves the condensation of the resulting compound with hydrazinecarboxamide under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((E)-1-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((E)-1-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((E)-1-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is unique due to its combination of a chlorinated phenoxy group, a thienyl group, and a hydrazinecarboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C15H16ClN3O2S

Molecular Weight

337.8 g/mol

IUPAC Name

[(E)-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]methylideneamino]urea

InChI

InChI=1S/C15H16ClN3O2S/c1-9-5-12(16)3-4-14(9)21-8-11-6-13(22-10(11)2)7-18-19-15(17)20/h3-7H,8H2,1-2H3,(H3,17,19,20)/b18-7+

InChI Key

RBGAUSOBOIGWOD-CNHKJKLMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC2=C(SC(=C2)/C=N/NC(=O)N)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=C(SC(=C2)C=NNC(=O)N)C

Origin of Product

United States

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